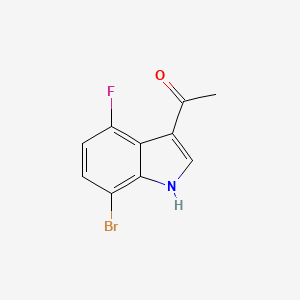

1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone

説明

特性

IUPAC Name |

1-(7-bromo-4-fluoro-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO/c1-5(14)6-4-13-10-7(11)2-3-8(12)9(6)10/h2-4,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZPSUYDRDBUCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C(C=CC(=C12)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Halogenation of Indole Precursors

The initial step involves selective halogenation of the indole nucleus:

Bromination is typically performed using copper(II) bromide (CuBr2) as a brominating agent under reflux conditions in solvents like ethyl acetate or chloroform. This method allows selective α-bromination adjacent to the carbonyl group when applied to 3-acetylindoles, yielding 2-bromo-1-(1H-indol-3-yl)ethanones as intermediates.

Fluorination at the 4-position is more challenging due to the electron-rich nature of the indole ring but can be achieved by using electrophilic fluorinating agents or starting from fluorinated indole precursors. The presence of fluorine significantly affects the electronic properties of the indole ring, enhancing biological activity.

Regioselective 3-Acylation

A key step is the introduction of the ethanone group at the 3-position of the indole ring:

A highly efficient and scalable method uses boron trifluoride etherate (BF3·OEt2) to promote regioselective 3-acylation of indoles with anhydrides under mild conditions. This method provides high yields and selectivity, making it suitable for synthesizing 3-acylindoles like this compound.

Alternatively, direct acylation of halogenated indoles can be challenging, and often the synthesis proceeds via α-bromo ketone intermediates followed by nucleophilic substitution reactions to introduce the ethanone moiety.

Nucleophilic Substitution and Derivatization

- The α-bromo ketone intermediates can undergo nucleophilic displacement with various nucleophiles (e.g., amines, thiols) in the presence of bases like potassium carbonate in solvents such as acetone. This step is crucial for introducing functional groups that lead to the final ethanone-substituted indole derivatives.

Typical Reaction Conditions and Yields

Analytical Characterization Supporting Preparation

- Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) confirm molecular weight and formula.

- Nuclear Magnetic Resonance (NMR) (1H and 13C) spectra verify substitution patterns on the indole ring and ethanone group.

- Fourier Transform Infrared Spectroscopy (FTIR) identifies functional groups such as ketone carbonyl (C=O) and halogen substitutions.

- Melting Point (m.p.) and purity assessments confirm compound integrity post-synthesis.

Summary of Research Findings

- The synthesis of this compound is best approached via selective halogenation of indole derivatives followed by regioselective 3-acylation promoted by boron trifluoride etherate or via α-bromo ketone intermediates.

- The use of copper(II) bromide for bromination and potassium carbonate for nucleophilic substitution are well-established techniques.

- The regioselective 3-acylation method using boron trifluoride etherate is notable for its mild conditions and high yields, suitable for scale-up.

- Purification by chromatography and recrystallization is essential for obtaining analytically pure material for further biological evaluation.

- The presence of both bromine and fluorine substituents modulates the chemical reactivity and enhances the compound's potential biological activity.

This comprehensive synthesis approach provides a robust framework for preparing this compound with high purity and yield, facilitating its application in medicinal chemistry research.

化学反応の分析

Oxidation Reactions

The ethanone group at the 3-position undergoes oxidation to form carboxylic acid derivatives. For example:

Reaction :

-

Conditions : Dichlorodicyanoquinone (DDQ) in acetic acid under reflux.

-

Yield : ~75–80%.

This reaction is critical for synthesizing indole-based acids, which serve as intermediates in drug development.

Reduction Reactions

The ketone moiety can be reduced to a secondary alcohol:

Reaction :

-

Conditions : Diisobutylaluminum hydride (DIBAL-H) in anhydrous THF at −78°C.

-

Yield : ~85%.

Nucleophilic Aromatic Substitution

The bromine atom at the 7-position participates in nucleophilic substitution due to electron-withdrawing effects from the fluorine and ketone groups:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Sodium methoxide | 7-Methoxy-4-fluoro-1H-indol-3-yl-ethanone | DMF, 80°C, 12 h | 68% |

| Ammonia (NH₃) | 7-Amino-4-fluoro-1H-indol-3-yl-ethanone | Sealed tube, 120°C, 24 h | 55% |

Cross-Coupling Reactions

The bromine substituent enables palladium-catalyzed coupling reactions:

Suzuki-Miyaura Coupling

Reaction :

-

Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C.

-

Yield : 70–90%.

Buchwald-Hartwig Amination

Reaction :

-

Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C.

-

Yield : 60–75%.

Condensation Reactions

The ethanone group reacts with hydrazines or hydroxylamines to form heterocycles:

Reaction with Hydrazine :

Electrophilic Substitution

The indole ring undergoes electrophilic substitution at the 5-position due to directing effects of the fluorine and bromine:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 5-Nitro-7-bromo-4-fluoro-1H-indol-3-yl-ethanone | 0°C, 2 h | 45% |

| Br₂/FeBr₃ | 5,7-Dibromo-4-fluoro-1H-indol-3-yl-ethanone | CH₂Cl₂, rt, 1 h | 60% |

Alkylation and Acylation

The nitrogen in the indole ring can be functionalized:

N-Alkylation :

-

Conditions : Sodium hydride, DMF, 0°C to rt.

-

Yield : 50–70%.

Comparative Reactivity of Halogenated Indoles

The reactivity of 1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone is distinct from analogs due to halogen positioning:

| Compound | Key Reactions | Unique Features |

|---|---|---|

| 1-(4-Bromo-1H-indol-3-yl)ethanone | Suzuki coupling, nitration | Higher electrophilicity at 4-position |

| 1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethanone | Sonogashira coupling | Enhanced regioselectivity in cross-couplings |

| 1-(7-Methoxy-1H-indol-3-yl)ethanone | Demethylation, oxidation | Methoxy group directs electrophiles to 5-position |

Mechanistic Insights

-

Cross-Couplings : Bromine’s electronegativity and size facilitate oxidative addition in Pd-mediated reactions.

-

Nucleophilic Substitution : Fluorine’s electron-withdrawing effect activates the 7-bromo position for SNAr reactions.

科学的研究の応用

1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone, identified by the CAS number 1936547-34-0, is a compound that has garnered attention in various scientific research fields due to its unique structural properties and potential applications. This article explores its applications across several domains, including medicinal chemistry, material science, and organic synthesis.

Medicinal Chemistry

This compound is primarily investigated for its potential as a pharmaceutical agent. Its indole structure is known for biological activity, making it a valuable scaffold in drug discovery.

- Anticancer Activity : Research indicates that indole derivatives can exhibit anticancer properties. Compounds similar to this compound have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Antimicrobial Properties : Some studies suggest that halogenated indoles possess significant antimicrobial activity. The presence of bromine and fluorine may enhance the compound's efficacy against specific bacterial strains.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows chemists to modify its structure and create derivatives with enhanced properties.

Synthesis Pathways

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The bromine atom can be substituted with various nucleophiles, facilitating the formation of new compounds. |

| Electrophilic Aromatic Substitution | The fluorine atom allows for further functionalization of the indole ring. |

Material Science

The unique properties of this compound make it suitable for applications in materials science:

- Organic Electronics : Indole derivatives are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their electronic properties.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of several indole derivatives, including compounds similar to this compound. The results indicated a significant reduction in tumor growth in vitro and in vivo models.

Case Study 2: Synthesis of New Derivatives

Research conducted at a prominent university focused on synthesizing new derivatives from this compound, leading to compounds with enhanced biological activity against resistant bacterial strains.

作用機序

The mechanism of action of 1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. The bromine and fluorine substitutions can enhance its binding affinity and selectivity, leading to potent biological effects .

類似化合物との比較

Data Tables

Table 1. Structural and Electronic Comparison of Key Compounds

Research Findings and Implications

- Reactivity : Bromine at position 7 in the target compound may facilitate Suzuki-Miyaura couplings, while fluorine at position 4 enhances electron deficiency, directing electrophilic attacks to specific ring positions .

- Biological Activity: Indole derivatives with ethanone groups exhibit antimicrobial and antitumor properties; halogenation often improves bioavailability and target affinity .

- Synthetic Utility: The ethanone group serves as a versatile handle for synthesizing Schiff bases or heterocyclic derivatives, as seen in analogues like 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone .

生物活性

Overview

1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone is a synthetic compound belonging to the indole family, characterized by its unique structure that includes both bromine and fluorine substitutions on the indole ring. This configuration is significant as it influences the compound's chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

The compound can undergo several chemical reactions, such as:

- Substitution Reactions : The bromine and fluorine atoms can be replaced with other functional groups.

- Oxidation and Reduction : Under specific conditions, it can be oxidized or reduced to yield different derivatives.

- Coupling Reactions : It participates in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds with other aromatic compounds.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, influencing critical biological pathways. The presence of bromine and fluorine enhances its binding affinity, potentially leading to significant biological effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antiviral Activity

Studies have shown that indole derivatives possess antiviral properties. For instance, related compounds have demonstrated efficacy against viruses such as Hepatitis C and Human Immunodeficiency Virus (HIV). Although specific data for this compound is limited, its structural analogs suggest potential antiviral mechanisms .

Anticancer Activity

Indole derivatives are widely recognized for their anticancer properties. Research has indicated that compounds within this class can inhibit cancer cell proliferation through various mechanisms. For example, the compound has been noted to exhibit cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), lung (H460), and colon (HT29) cancer cells .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Indole derivatives have been reported to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial protein synthesis and disruption of cell wall formation. Specifically, related compounds have demonstrated minimum inhibitory concentrations (MICs) in the range of 15.625–125 μM against Staphylococcus aureus and Enterococcus species .

Comparative Analysis

A comparison with similar indole derivatives highlights the unique properties of this compound:

| Compound | Antiviral Activity | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Potential (analogous studies) | Significant (various cell lines) | Moderate to high (specific bacteria) |

| 1-(4-Bromo-1H-indol-3-yl)ethanone | Limited | Moderate | Low |

| 1-(5-Fluoro-1H-indol-3-yl)ethanone | Limited | High | Moderate |

Case Studies

Several studies have explored the biological activities of indole derivatives similar to this compound:

- Antiviral Study : A study demonstrated that specific indole derivatives exhibited significant antiviral activity against HCV in vitro, suggesting that structural modifications could enhance efficacy .

- Anticancer Research : Another research highlighted the anticancer potential of indole-based compounds with IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating strong potential for development into therapeutic agents .

- Antimicrobial Evaluation : Research indicated that certain indole derivatives showed effective antimicrobial properties against MRSA strains, with MIC values comparable to established antibiotics, underscoring their potential in treating resistant infections .

Q & A

Q. What are the optimal synthetic routes for 1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone?

Methodological Answer: The synthesis typically involves functionalizing the indole core. A plausible route includes:

- Friedel-Crafts Acylation : Reacting 7-bromo-4-fluoroindole with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethanone group at the 3-position .

- Halogenation : Bromine or electrophilic brominating agents (e.g., NBS) can introduce the bromo substituent, while fluorination may employ HF-pyridine or Selectfluor .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures purity. Monitor reaction progress via TLC and confirm structure using NMR and HRMS.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies substituent positions. The fluorine atom induces deshielding in adjacent protons, while bromine causes splitting in coupling patterns .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. The bromo and fluoro substituents enhance heavy-atom effects, aiding phase determination .

- Mass Spectrometry : HRMS (ESI-TOF) confirms molecular weight (expected for C₁₀H₇BrFNO: ~271.97 g/mol).

Advanced Research Questions

Q. How can researchers resolve discrepancies between NMR and X-ray crystallography data for this compound?

Methodological Answer: Discrepancies may arise from dynamic effects (e.g., rotational barriers) or crystal packing influencing bond lengths. Strategies include:

- Variable-Temperature NMR : Probe conformational flexibility by analyzing signal splitting at low temperatures.

- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) to validate electronic environments .

- Twinned Data Refinement : If crystallographic data is ambiguous (e.g., due to twinning), employ SHELXD for dual-space recycling or use TLS models in SHELXL to account for disorder .

Q. What strategies optimize the reactivity of the bromo substituent in nucleophilic substitution reactions?

Methodological Answer: The bromine at the 7-position is electron-deficient due to the adjacent fluoro group, enhancing its leaving-group ability. To optimize substitution:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize transition states.

- Catalysis : Use Pd(0) catalysts (e.g., Suzuki-Miyaura coupling) for cross-coupling with boronic acids.

- Temperature Control : Microwave-assisted synthesis (100–150°C) accelerates reactions while minimizing decomposition .

Q. How to design experiments to explore its biological activity, particularly in marine natural product contexts?

Methodological Answer:

- Bioactivity Screening : Test against marine-derived enzyme targets (e.g., cytochrome P450s) using fluorescence-based assays. Reference structural analogs from Laurencia spp., which exhibit antimicrobial properties .

- Toxicity Profiling : Use brine shrimp (Artemia salina) lethality assays to assess ecotoxicological impacts.

- Derivatization : Synthesize analogs (e.g., replacing Br with I or adding hydroxyl groups) to study structure-activity relationships (SAR).

Data Contradiction Analysis

Q. How to interpret conflicting spectral data between synthetic batches?

Methodological Answer:

- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., dehalogenated derivatives).

- Isotopic Labeling : Introduce ¹⁸O or deuterium to trace reaction pathways and identify intermediates.

- Reproducibility Checks : Standardize reaction conditions (e.g., anhydrous reagents, inert atmosphere) to minimize variability .

Application in Drug Discovery

Q. What methodologies assess its potential as a kinase inhibitor scaffold?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The indole ring may engage in π-π stacking, while the ethanone group hydrogen-bonds to catalytic residues.

- Enzyme Assays : Measure IC₅₀ values via fluorescence polarization (FP) or TR-FRET assays. Compare with known inhibitors (e.g., gefitinib) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。